N-Furfurylformamide chemical properties and structure
N-Furfurylformamide chemical properties and structure
An In-depth Technical Guide to the Core Chemical Properties and Structure of N-Furfurylformamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Furfurylformamide, a derivative of the versatile furan family, presents a unique combination of a formamide group and a furan moiety. This guide provides a comprehensive technical overview of its core chemical properties, molecular structure, and spectroscopic characteristics. We delve into established synthesis methodologies, reactivity, and stability considerations crucial for its application in research and development. Furthermore, this document explores the potential applications of N-Furfurylformamide, particularly within the realms of biochemical research and as a scaffold in drug discovery, while also addressing essential safety and handling protocols. This guide is intended to be a foundational resource for scientists and professionals investigating the utility of this compound.
Molecular Structure and Stereochemistry
N-Furfurylformamide, with the IUPAC name N-(furan-2-ylmethyl)formamide, is an achiral molecule. Its structure is characterized by a central formamide functional group where the nitrogen atom is substituted with a furfuryl group.[1]
A key feature of the formamide group is the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a resonance hybrid. This gives the C-N bond significant double-bond character, which restricts rotation and influences the planarity of the amide group.[2]
Structural Identifiers
| Identifier | Value |
| Molecular Formula | C₆H₇NO₂[1] |
| Molecular Weight | 125.13 g/mol [3] |
| CAS Number | 72693-10-8[1] |
| SMILES | C1=COC(=C1)CNC=O[3] |
| InChI | InChI=1S/C6H7NO2/c8-5-7-4-6-2-1-3-9-6/h1-3,5H,4H2,(H,7,8)[1] |
| InChIKey | RAZUCHVCRRKTKX-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical properties of N-Furfurylformamide are summarized in the table below. These properties are essential for its handling, purification, and use in various experimental setups.
| Property | Value | Source |
| Boiling Point | 309.4°C at 760 mmHg | [4] |
| Density | 1.125 g/cm³ | [4] |
| Flash Point | 140.9°C | [4] |
| Vapor Pressure | 0.000642 mmHg at 25°C | [4] |
| Topological Polar Surface Area | 42.2 Ų | [3] |
Solubility Profile: Quantitative solubility data for N-Furfurylformamide is not extensively documented in publicly available literature. However, based on its structure, a qualitative assessment can be made. The presence of the polar formamide group, capable of acting as a hydrogen bond donor and acceptor, suggests solubility in polar organic solvents. Structurally related compounds, such as N-butylformamide, are known to be soluble in water and most organic solvents. Therefore, N-Furfurylformamide is anticipated to be soluble in alcohols, acetone, and other polar organic solvents. Its solubility in water is likely to be moderate due to the hydrophobic nature of the furan ring.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring, the methylene bridge, the formyl proton, and the amide proton. The chemical shifts of the furan protons will be in the aromatic region, influenced by the oxygen heteroatom. The methylene protons will appear as a doublet, coupled to the amide proton. The formyl proton will be a singlet, and the amide proton will likely be a broad signal.
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in different chemical environments. The carbonyl carbon will have the largest chemical shift. The four carbons of the furan ring will appear in the aromatic region, and the methylene carbon will be in the aliphatic region.
Expected Chemical Shifts:
| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Furan-H | 6.2 - 7.4 | 105 - 150 |
| -CH₂- | ~4.5 (d) | 35 - 45 |
| N-H | 6.0 - 8.0 (broad) | - |
| -CHO | ~8.2 (s) | 160 - 165 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-Furfurylformamide is expected to be dominated by absorptions from the N-H, C-H, C=O, and C-O bonds.
Expected IR Absorption Bands:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300 - 3500 (broad) |
| C-H (furan) | Stretching | > 3000 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=O (amide) | Stretching | 1650 - 1680 (strong) |
| C=C (furan) | Stretching | ~1500 - 1600 |
| C-O (furan) | Stretching | ~1000 - 1300 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-Furfurylformamide, the molecular ion peak [M]⁺ would be observed at m/z = 125. The fragmentation pattern would likely involve the cleavage of the bond between the furan ring and the methylene group, leading to a prominent furfuryl cation at m/z = 81. Other fragments corresponding to the loss of CO and other small molecules would also be expected.
Expected Mass-to-Charge Ratios (m/z):
| Fragment | m/z |
|---|---|
| [M]⁺ | 125 |
| [M-CHO]⁺ | 96 |
| [C₅H₅O]⁺ (furfuryl cation) | 81 |
Synthesis and Purification
N-Furfurylformamide can be synthesized through several routes, with the most common being the formylation of furfurylamine.
Representative Experimental Protocol: Formylation of Furfurylamine with Ethyl Formate
This protocol is a representative method for the synthesis of N-Furfurylformamide.
Materials:
-
Furfurylamine
-
Ethyl formate
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Optional: Catalyst (e.g., Novozym 435 for enzymatic reaction)[4]
Procedure:
-
In a round-bottom flask, dissolve furfurylamine in an appropriate solvent such as THF.
-
Add an equimolar amount or a slight excess of ethyl formate to the solution.
-
If using a catalyst, add it to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 20°C) for a sufficient period to ensure complete reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure N-Furfurylformamide.
Reactivity and Stability
The reactivity of N-Furfurylformamide is dictated by its two main functional components: the furan ring and the formamide group.
-
Furan Ring: The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution. It can also undergo reactions such as Diels-Alder cycloadditions.
-
Formamide Group: The amide bond is generally stable but can be hydrolyzed under acidic or basic conditions to yield furfurylamine and formic acid. The N-H proton is weakly acidic.
Stability: N-Furfurylformamide should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents.[5] Like many organic compounds, it may be sensitive to light and should be stored in an amber bottle. Stability studies, including forced degradation under various stress conditions (acid, base, oxidation, heat, light), are recommended to establish a re-test period and appropriate storage conditions for long-term use.[6][7][8]
Applications in Research and Drug Development
While N-Furfurylformamide itself is not an approved drug, its structural motifs are of interest to medicinal chemists.
Biochemical Probe: N-Furfurylformamide has been used as a pseudo-substrate for formylmethanofuran-converting enzymes in methanogenic bacteria. This indicates its utility in studying the binding and catalytic mechanisms of these enzymes.
Scaffold for Drug Discovery: The furan ring is a common scaffold in many biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including antimicrobial and anticancer effects.[9][10] For instance, the nitrofuran derivative nifuroxazide is an antibacterial agent with recently discovered anticancer and anti-inflammatory properties.[9] Therefore, N-Furfurylformamide can serve as a valuable starting material or fragment for the synthesis of novel compounds with potential therapeutic applications. Its derivatives could be explored for a variety of biological targets.
Safety and Handling
N-Furfurylformamide is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.
GHS Hazard Classification: [3]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage (Category 1): Causes serious eye damage.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
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